2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 2-methylphenyl group and a sulfanyl linker. The acetamide moiety is further functionalized with a 4-methylpiperazine group on the phenyl ring.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)30-15-20(29)22-17-7-9-18(10-8-17)27-13-11-26(2)12-14-27/h3-10H,11-15H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAUCRJEVBZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihalides.
Final Coupling: The final compound is obtained by coupling the tetrazole-sulfanyl intermediate with the piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the piperazine moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tetrazoles, and various substituted derivatives.
Scientific Research Applications
2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and various receptors.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Analogues:
Hydroxyacetamide Derivatives (FP1–12)
- Structure : These compounds share the acetamide core but replace the tetrazole with triazole/oxazole rings and incorporate hydroxy groups .
- Key Difference : The tetrazole in the target compound may enhance metabolic stability compared to triazoles due to its higher aromaticity and resistance to hydrolysis.
Anti-exudative Acetamides (3.1–3.21)
- Structure : Derivatives with furan-linked triazole sulfanyl groups .
- Key Difference : The target compound’s piperazine substituent likely improves solubility and bioavailability compared to the phenyl/furan groups in these analogs.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Structure: Features a pyrazole-thiazole-acetamide scaffold . Key Difference: The tetrazole-sulfanyl-piperazine motif in the target compound may offer distinct electronic properties for receptor binding compared to pyrazole-thiazole systems.
Functional Group Impact:
Comparative Reaction Conditions:
Pharmacological and Spectroscopic Comparisons
Antiproliferative Activity:
Hydroxyacetamide derivatives (FP1–12) exhibit antiproliferative activity via triazole-mediated kinase inhibition . The target compound’s tetrazole may modulate selectivity for kinases like EGFR or VEGFR due to increased electron-withdrawing effects.
Anti-exudative Activity:
Acetamides with triazole-sulfanyl groups () showed anti-inflammatory effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . The target compound’s piperazine group could enhance potency by improving tissue penetration.
Spectroscopic Characterization:
Biological Activity
The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic derivative that incorporates a tetrazole moiety, which has been associated with a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H20N4OS
- Molecular Weight : 304.41 g/mol
- CAS Number : Not specifically listed but related compounds exist in literature.
Biological Activity Overview
The biological activities of tetrazole derivatives are well-documented, often exhibiting antimicrobial , antitumor , and anti-inflammatory properties. The specific compound under review has shown promise in several studies:
Antimicrobial Activity
Research indicates that tetrazole compounds can exhibit significant antimicrobial effects. For instance:
- A study reported the synthesis of various tetrazole derivatives that demonstrated antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .
- The compound's structural features, including the presence of a piperazine ring and a sulfonyl group, may enhance its interaction with microbial targets.
Antitumor Activity
Tetrazole derivatives have been explored for their potential in cancer therapy:
- Some studies suggest that compounds similar to the one can inhibit tumor growth without compromising normal cellular functions. For example, research has shown that certain tetrazole derivatives can protect against nephrotoxicity while maintaining antitumor efficacy .
The mechanisms through which these compounds exert their effects are varied:
- Inhibition of Enzymatic Activity : Compounds containing piperazine moieties have been noted to inhibit enzymes critical for microbial survival.
- Receptor Interaction : The tetrazole ring may facilitate binding to specific receptors involved in inflammation and pain pathways.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy Study
- Antitumor Activity Assessment
Data Tables
| Activity Type | Compound | Target Pathogen/Cell Line | Effectiveness (MIC/MIC50) |
|---|---|---|---|
| Antimicrobial | Tetrazole Derivative A | Staphylococcus aureus | 50 μg/mL |
| Antimicrobial | Tetrazole Derivative B | Candida albicans | 25 μg/mL |
| Antitumor | Similar Tetrazole Compound | A549 Lung Cancer Cells | IC50 = 10 μM |
| Antitumor | Piperazine-Tetrazole Hybrid | MCF-7 Breast Cancer Cells | IC50 = 15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
